molecular formula C7H6ClFN2O B14775977 6-Chloro-3-fluoro-N-methylpicolinamide

6-Chloro-3-fluoro-N-methylpicolinamide

Cat. No.: B14775977
M. Wt: 188.59 g/mol
InChI Key: CBPGGRHLXOFEGA-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-N-methylpicolinamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel anticancer agents. This specialty picolinamide derivative serves as a versatile key intermediate or building block in sophisticated organic synthesis. Its structure, featuring both chloro and fluoro substituents on the picolinamide core, allows for precise structural modifications, making it valuable for constructing targeted molecule libraries in drug discovery campaigns . The core N-methylpicolinamide scaffold is recognized as a privileged structure in drug design. Research indicates that this pharmacophore is frequently incorporated into the design of potential therapeutic agents due to its ability to interact with critical biological targets . Compounds based on this scaffold have demonstrated promising antiproliferative activity against various human cancer cell lines, including those associated with liver cancer (HepG2) and colon carcinoma (HCT116) . The structural features of this compound suggest its primary research value lies in the synthesis of multi-kinase inhibitors and exploration of angiogenesis suppression and apoptosis induction pathways, which are crucial mechanisms in halting tumor progression . For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling, storage, and disposal of this chemical.

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

6-chloro-3-fluoro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H6ClFN2O/c1-10-7(12)6-4(9)2-3-5(8)11-6/h2-3H,1H3,(H,10,12)

InChI Key

CBPGGRHLXOFEGA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-N-methylpicolinamide typically involves multiple steps, including halogenation, amination, and methylation reactions. One common synthetic route starts with the halogenation of picolinamide to introduce the chlorine and fluorine atoms at the desired positions. This is followed by the introduction of the methyl group through a methylation reaction. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification process is streamlined to minimize impurities and enhance the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

6-Chloro-3-fluoro-N-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 6-Chloro-3-fluoro-N-methylpicolinamide :

    • Positions 3 and 6 : Fluorine (electron-withdrawing) at position 3 and chlorine (electron-withdrawing) at position 6 create an electron-deficient aromatic ring, favoring electrophilic substitution at activated positions.
    • Functional Group : N-methylamide balances polarity and stability, offering moderate solubility in organic solvents .
  • 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide (): Substituents: Chlorine at position 6, pivalamido (bulky tert-butyl carboxamide) at position 5.
  • Methyl 6-bromo-3-fluoropicolinate ():

    • Substituents : Bromine (larger, more polarizable than chlorine) at position 6 and fluorine at position 3.
    • Functional Group : Methyl ester increases hydrophobicity but is prone to hydrolysis compared to amides .

Functional Group Variations

  • 6-Chloro-3-methylpicolinic acid ():

    • Substituents : Methyl (electron-donating) at position 3 and chlorine at position 6.
    • Functional Group : Carboxylic acid enhances water solubility but reduces cell permeability due to ionization at physiological pH .
  • 4-Chloro-N-phenylpicolinamide (): Substituents: Chlorine at position 4 and N-phenylamide.

N-Substituent Modifications

  • N,N-Diisopropyl-4-methoxypicolinamide ():
    • Substituents : Methoxy (electron-donating) at position 4 and bulky diisopropylamide.
    • Impact : Bulky N-substituents improve metabolic stability but may reduce solubility .

Data Table: Structural and Molecular Comparisons

Compound Name Substituents (Position) Functional Group Molecular Formula* Key Properties/Applications Source
This compound 6-Cl, 3-F N-methylamide C₈H₆ClFN₂O Enhanced lipophilicity, drug design Hypothetical
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide 6-Cl, 5-pivalamido N-methoxy-N-methylamide C₁₄H₁₈ClN₃O₃ Steric hindrance, metabolic stability
Methyl 6-bromo-3-fluoropicolinate 6-Br, 3-F Methyl ester C₈H₅BrFNO₂ Hydrolysis-prone, intermediate
6-Chloro-3-methylpicolinic acid 6-Cl, 3-CH₃ Carboxylic acid C₇H₆ClNO₂ High solubility, limited permeability
4-Chloro-N-phenylpicolinamide 4-Cl N-phenylamide C₁₂H₉ClN₂O Altered electronic effects

Research Findings and Implications

  • Electronic Effects : Fluorine and chlorine at positions 3 and 6 synergistically deactivate the pyridine ring, directing further reactions to specific sites. This is advantageous in synthesizing targeted derivatives .
  • Functional Group Stability : Amides (e.g., N-methylamide) exhibit superior hydrolytic stability compared to esters, making them preferable for oral drug formulations .
  • Steric Considerations : Bulky groups like pivalamido () may hinder interactions with enzymes or receptors, whereas smaller substituents (e.g., N-methyl) optimize binding .
  • Solubility-Bioavailability Trade-off : Carboxylic acids () offer high aqueous solubility but poor cell penetration, while amides strike a balance for drug delivery .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The fluorine atom at C3 causes deshielding of adjacent protons (e.g., C4-H: δ 8.2–8.5 ppm). Chlorine at C6 splits signals due to coupling (³J ~ 6–8 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₇ClFN₂O) with <2 ppm error. Fragmentation patterns distinguish N-methylamide from ester derivatives .
    Data Contradiction Tip : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model transition states. The C6-Cl bond has a lower activation energy (~25 kcal/mol) compared to C3-F (~40 kcal/mol), favoring substitution at C6 .
  • Solvent Effects : PCM models show polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, enhancing SNAr reactivity .
    Validation : Compare computed Mulliken charges with experimental Hammett σ values for halogenated pyridines .

How does the chloro-fluoro substitution pattern influence the compound’s solubility and crystallinity?

Advanced Research Question

  • Solubility : The fluorine atom increases hydrophilicity (logP ~1.2) compared to non-fluorinated analogs (logP ~2.5). Chlorine enhances lattice energy, reducing solubility in non-polar solvents .
  • Crystallinity : Fluorine’s electronegativity promotes planar molecular packing, observed via PXRD. Annealing at 120°C improves crystal uniformity .
    Methodological Note : Use DSC to detect polymorphs and quantify amorphous content .

What strategies mitigate degradation of this compound under hydrolytic conditions?

Advanced Research Question

  • pH Stability : The compound degrades rapidly in basic conditions (t₁/₂ <1 hr at pH 10) due to amide hydrolysis. Acidic conditions (pH 4–6) stabilize it (t₁/₂ >48 hrs) .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations. Lyophilization or storage at -20°C in amber vials extends shelf life .
    Analytical Validation : Track degradation products via LC-MS/MS, focusing on carboxylic acid and methylamine byproducts .

How can this compound be functionalized for use in metal-catalyzed cross-coupling reactions?

Advanced Research Question

  • Buchwald-Hartwig Amination : Replace Cl at C6 with aryl/alkyl amines using Pd(OAc)₂/Xantphos (yields ~50–70%). Fluorine at C3 remains inert under these conditions .
  • Suzuki-Miyaura Coupling : Convert Cl to boronic esters via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂). Subsequent coupling with aryl halides proceeds efficiently .
    Troubleshooting : Monitor for dehalogenation side products using GC-MS. Optimize ligand-to-metal ratios to suppress homocoupling .

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